Cas no 1247395-01-2 (4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile)
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile
- 4-(((2-Hydroxyethyl)(isopropyl)amino)methyl)benzonitrile
- AM91251
- 4-{[(2-Hydroxyethyl)isopropylamino]methyl}-benzonitrile
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- Inchi: 1S/C13H18N2O/c1-11(2)15(7-8-16)10-13-5-3-12(9-14)4-6-13/h3-6,11,16H,7-8,10H2,1-2H3
- InChI Key: LUHYOXIMZWOZLJ-UHFFFAOYSA-N
- SMILES: OCCN(CC1C=CC(C#N)=CC=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 236
- Topological Polar Surface Area: 47.3
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085840-500mg |
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile |
1247395-01-2 | 500mg |
£259.00 | 2022-03-01 |
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile
Recent Advances in the Study of 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile (CAS: 1247395-01-2)
The compound 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile (CAS: 1247395-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzonitrile core and functionalized side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a novel catalytic system. This advancement not only improves the scalability of production but also reduces the environmental impact, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Pharmacological evaluations have revealed that 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies indicate its potential application in treating neurological disorders such as Parkinson's disease and depression. The compound's ability to cross the blood-brain barrier with high efficiency has been a particularly noteworthy finding, as highlighted in a recent Nature Neuroscience publication.
Further investigations into the molecular mechanisms of action have uncovered that 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile interacts with multiple signaling pathways. Proteomic analyses suggest that it may influence protein-protein interactions critical for cellular homeostasis, opening new avenues for targeted therapy development. These findings were presented at the 2023 International Conference on Chemical Biology and have since been under peer review for publication in a high-impact journal.
In addition to its neurological applications, recent preclinical studies have explored the compound's potential in oncology. Preliminary data indicate that 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile may act as an adjuvant in chemotherapy, enhancing the efficacy of existing anticancer drugs while reducing their side effects. This multi-faceted pharmacological profile makes it a compelling candidate for further clinical investigation.
Despite these promising developments, challenges remain in the clinical translation of 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile. Current research efforts are focused on addressing its pharmacokinetic properties and potential off-target effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to optimize its therapeutic index and move towards Phase I clinical trials.
The growing body of research on 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile underscores its significance in modern drug discovery. As investigations continue to unravel its full therapeutic potential, this compound stands as a testament to the innovative approaches being developed at the intersection of chemistry and biology for addressing complex medical challenges.
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